Ethyl 2-((2-nitrophenyl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

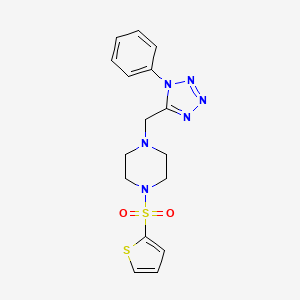

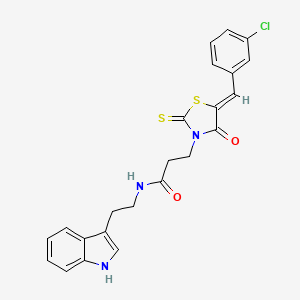

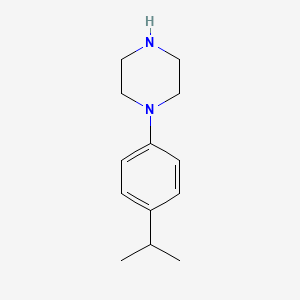

Ethyl 2-((2-nitrophenyl)thio)acetate is a chemical compound with the CAS Number: 24290-27-5. It has a molecular weight of 241.27 and its IUPAC name is ethyl [(2-nitrophenyl)sulfanyl]acetate . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 2-((2-nitrophenyl)thio)acetate is 1S/C10H11NO4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-((2-nitrophenyl)thio)acetate is a solid substance stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

General Basic Catalysis of Ester Hydrolysis

Ethyl 2-((2-nitrophenyl)thio)acetate and similar compounds have been studied for their roles in the hydrolysis of esters, demonstrating the importance of basic catalysis in these processes. For instance, the hydrolysis of nitrophenyl acetates, including structures akin to Ethyl 2-((2-nitrophenyl)thio)acetate, is catalyzed by various bases, offering insights into enzymatic hydrolysis mechanisms due to their similarity in catalytic behavior with enzymes like or-chymotrypsin (Bender & Turnquest, 1957).

Synthesis of Hydroxamic Acids and Ureas

Research has demonstrated the utility of nitrophenylsulfonyloxyimino derivatives, closely related to Ethyl 2-((2-nitrophenyl)thio)acetate, in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization. This method provides a straightforward approach for converting carboxylic acids to ureas in a single step, highlighting the compound's potential in synthetic organic chemistry (Thalluri et al., 2014).

Carboxy-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, related to Ethyl 2-((2-nitrophenyl)thio)acetate, has been applied as a protective group for carboxyl groups in peptide synthesis. This protective group can be selectively removed by conversion into the corresponding sulphone, offering advantages in synthetic efficiency and selectivity (Amaral, 1969).

Biodiesel Production

Studies on the lipase-mediated conversion of vegetable oils into biodiesel have explored ethyl acetate (structurally related to Ethyl 2-((2-nitrophenyl)thio)acetate) as an acyl acceptor. This approach has shown significant yields in biodiesel production, demonstrating the compound's relevance in renewable energy research (Modi et al., 2007).

Novel Anti-Cancer Agents

Research into nitrosubstituted acyl thioureas, which are structurally similar to Ethyl 2-((2-nitrophenyl)thio)acetate, has uncovered their potential as anti-cancer agents. These compounds have been shown to interact with DNA, suggesting their utility in developing new treatments for cancer (Tahir et al., 2015).

Safety and Hazards

The safety information for Ethyl 2-((2-nitrophenyl)thio)acetate indicates that it has some hazards associated with it. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338, advising to wear protective gloves/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

ethyl 2-(2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJBUPPYBALQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-nitrophenyl)thio)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2974621.png)

![Ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2974622.png)

![methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2974624.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2974631.png)

![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)